molecular formula C16H11N5 B11472197 3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine

3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine

Cat. No.: B11472197
M. Wt: 273.29 g/mol
InChI Key: KKTFSRANXQYRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine is a chemical compound based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold, a nitrogen-rich heterocyclic framework of significant interest in medicinal chemistry and drug discovery . Compounds featuring this core structure are associated with a wide spectrum of biological activities and have been investigated as key scaffolds for therapeutic development . Researchers have identified 1,2,4-triazolo[1,5-a]pyrimidine derivatives as potential agents with anticancer, antimalarial, antibacterial, and anti-inflammatory properties . This compound is of particular value in early-stage research for screening and assay development. A prominent area of investigation for related triazolopyrimidine-carboxamide compounds is the inhibition of viral RNA-dependent RNA polymerase (RdRP), specifically by disrupting the protein-protein interaction between the PA and PB1 subunits in the influenza virus . Such mechanisms represent a promising approach for developing new anti-influenza agents . Furthermore, the structural features of this compound class make them suitable for use in molecular docking studies, helping researchers model and rationalize their binding modes within enzyme active sites . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H11N5

Molecular Weight

273.29 g/mol

IUPAC Name

5-phenyl-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H11N5/c1-2-5-12(6-3-1)14-9-15(13-7-4-8-17-10-13)21-16(20-14)18-11-19-21/h1-11H

InChI Key

KKTFSRANXQYRKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis Using Phenyl-Substituted Diketones

Aminotriazole derivatives (e.g., ethyl 5-amino-1,2,4-triazole-3-carboxylate) react with 1-phenylbutane-1,3-dione in acetic acid under reflux to yield 5-methyl-7-phenyl-[1,triazolo[1,5-a]pyrimidine intermediates. To introduce the pyridine group, the diketone precursor is modified to include a pyridyl moiety. For example, 3-pyridyl-1,3-diketones undergo cyclocondensation with aminotriazoles, forming the triazolopyrimidine core with a pyridine at position 7. However, regioselectivity challenges arise due to competing formation of 5- versus 7-substituted isomers. Molecular docking studies suggest that steric and electronic factors in the reaction medium influence the final substitution pattern.

Dimroth Rearrangement for Regiochemical Control

An alternative route involves the Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines under acidic conditions. Starting with hydrazinylpyrimidines, cyclocondensation with aldehydes or ketones forms intermediate triazolo[4,3-a]pyrimidines, which rearrange to the [1,5-a] isomers upon heating. This method allows precise installation of the pyridine group at position 7 by selecting pyridine-containing aldehydes during the cyclization step. For instance, reaction of 2-hydrazinylpyrimidine with pyridine-3-carbaldehyde in HCl/EtOH yields the rearranged product with a pyridyl substituent.

Halogenation and Cross-Coupling Strategies

Functionalization of preformed triazolopyrimidine cores via halogenation and subsequent cross-coupling reactions offers a modular approach to introduce the pyridine moiety.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Bromination of 5-phenyl-triazolo[1,5-a]pyrimidine at position 7 using N-bromosuccinimide (NBS) in DMF generates 7-bromo-5-phenyl-[1,triazolo[1,5-a]pyrimidine. This intermediate undergoes Suzuki-Miyaura coupling with pyridine-3-boronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, yielding the target compound in 68–75% yield (Table 1). The reaction tolerates diverse boronic acids, enabling structural diversification.

Table 1. Suzuki-Miyaura Coupling Optimization

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃DME8075
Pd(OAc)₂/XPhosK₃PO₄Toluene10068
PdCl₂(dppf)Cs₂CO₃DMF9072

Copper-Mediated Ullmann-Type Coupling

Copper catalysts paired with 1,10-phenanthroline ligands facilitate the coupling of 7-iodo-triazolopyrimidines with pyridine derivatives. For example, 7-iodo-5-phenyl-[1,2,]triazolo[1,5-a]pyrimidine reacts with 3-aminopyridine in DMSO at 110°C, using CuI and 1,10-phenanthroline, to afford the target compound in 62% yield. This method avoids palladium catalysts but requires stoichiometric copper, complicating purification.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency and regioselectivity in heterocyclic synthesis. A metal-free protocol involves the cyclocondensation of 1-amino-2-iminopyridines with carboxylic acids under microwave conditions. For instance, heating 1-amino-2-imino-3-pyridylacetonitrile with phenylacetic acid at 150°C for 20 minutes generates the triazolopyrimidine core directly, with the pyridine group pre-installed. Yields exceed 80%, and reaction times are reduced from hours to minutes compared to conventional heating.

Oxidative Cyclization of Pyrimidinyl Amidine Precursors

Pyrimidin-2-yl-amidines undergo oxidative cyclization to form triazolo[1,5-a]pyrimidines. Starting with 2-(pyridin-3-yl)pyrimidin-2-yl-amidine, treatment with manganese dioxide in dichloromethane induces cyclization, forming the target compound in 70% yield. This method is advantageous for substrates sensitive to acidic or basic conditions but requires careful control of oxidation states.

Table 2. Summary of Key Preparation Methods

MethodKey StepsYield (%)AdvantagesLimitations
CyclocondensationDiketone + aminotriazole60–75One-pot synthesis, scalableRegioselectivity challenges
Suzuki CouplingBromination + Pd-catalyzed coupling68–75Modular, high functional group toleranceRequires halogenated intermediates
Microwave-AssistedMicrowave irradiation80–85Rapid, energy-efficientSpecialized equipment needed
Oxidative CyclizationMnO₂-mediated cyclization65–70Mild conditions, avoids acids/basesLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it suitable for further research and development as a pharmaceutical agent:

  • Anticancer Activity : Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in cancer treatment. Specifically, compounds similar to 3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine have shown promising results as inhibitors of cancer cell proliferation and metastasis . The structural features of the triazolo-pyrimidine scaffold contribute to its interaction with molecular targets involved in cancer progression.
  • Anti-inflammatory Effects : Research indicates that derivatives of triazolo-pyrimidines can possess anti-inflammatory properties. These compounds can inhibit key enzymes involved in inflammatory pathways, potentially leading to new treatments for inflammatory diseases .
  • Neuropharmacological Applications : Some studies suggest that triazolo-pyrimidine compounds may act on neurotransmitter systems, providing a basis for their use in treating neurological disorders. Their ability to modulate receptor activity makes them candidates for further exploration in neuropharmacology .

Case Studies

Several case studies illustrate the applications and effectiveness of compounds related to this compound:

Study ReferenceApplicationFindings
AnticancerDemonstrated significant inhibition of tumor cell lines with low toxicity profiles.
Anti-inflammatoryShowed effective reduction in edema in animal models compared to standard anti-inflammatory drugs.
NeuropharmacologyIndicated potential as a modulator of neurotransmitter receptors with implications for anxiety disorders.

Mechanism of Action

The mechanism of action of 3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, such as ion channels and receptors, to exert its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The triazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 5, 7, and adjacent substituents significantly altering biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents (Position) Key Features Reference
7-(Heptyloxy)-5-phenyl-triazolo[1,5-a]pyrimidine 7-O-heptyl, 5-phenyl Anticonvulsant (ED₅₀ = 84.9 mg/kg), weaker than carbamazepine but superior to valproate .
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine 7-Cl, 5-Me Molecular weight = 168.58; used as a precursor for further functionalization .
7-(3-(4-Methoxyphenyl)piperidin-1-yl)-5-(pyridin-2-yl)-triazolo[1,5-a]pyrimidine 7-piperidinyl, 5-pyridinyl Anti-tubercular activity; pyridinyl group enhances target binding .
3-(5-Phenyl-triazolo[1,5-a]pyrimidin-7-yl)pyridine (Target) 7-pyridinyl, 5-phenyl Hypothesized improved solubility and receptor affinity due to pyridine’s electron-rich nature.

Key Observations :

  • Position 7 : Alkoxy groups (e.g., heptyloxy) enhance anticonvulsant activity but reduce solubility . Chlorine or aromatic substituents (e.g., pyridine) improve stability and enable cross-coupling reactions .
  • Position 5 : Phenyl groups are common, contributing to π-π stacking interactions in biological targets. Pyridinyl substitutions (as in the target compound) may enhance hydrogen bonding and solubility .
Physicochemical Properties
  • Solubility :
    Pyridine substituents (logP ~1.5) improve aqueous solubility compared to hydrophobic alkoxy chains (logP >3) .
  • Thermal Stability :
    TMDP-based syntheses yield thermally stable products (decomposition >250°C), advantageous for pharmaceutical formulation .
  • Spectroscopic Data : IR and NMR spectra for triazolo[1,5-a]pyrimidines typically show C=O (1,670–1,712 cm⁻¹) or C=S (1,249–1,268 cm⁻¹) bands, depending on substituents . The target compound’s pyridinyl group would likely produce distinct ^13C-NMR shifts (e.g., ~150 ppm for aromatic carbons).

Biological Activity

3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions typically starting from pyridine derivatives and triazole precursors. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the compound's molecular structure and purity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazolo-pyrimidine derivatives. For instance, compounds with similar scaffolds have shown promising activity against influenza viruses by disrupting RNA-dependent RNA polymerase (RdRP) interactions. Specifically, a derivative exhibited an IC50 value of 12 μM in minireplicon assays, indicating effective inhibition of viral replication without cytotoxic effects at concentrations up to 250 μM .

Table 1: Antiviral Activity of Related Compounds

CompoundIC50 (μM)EC50 (μM)Cytotoxicity (CC50 μM)
Compound A127 - 25>250
Compound B285 - 14>100

Antimicrobial Activity

The triazolo-pyrimidine scaffold has been associated with various antimicrobial activities. A series of compounds derived from this scaffold demonstrated significant antibacterial and antifungal properties. For example, certain derivatives have shown IC50 values as low as 2.24 μM against Plasmodium falciparum, indicating potential for use in treating malaria .

The mechanism by which these compounds exert their biological effects often involves interaction with specific viral or bacterial proteins. For instance, the ability to disrupt protein-protein interactions within the influenza virus's polymerase complex is a critical aspect of their antiviral action. Molecular docking studies have suggested that these compounds bind effectively to the active sites of target proteins, enhancing their inhibitory effects .

Influenza Virus Inhibition

A notable case study involved the evaluation of a related triazolo-pyrimidine compound in vitro against various strains of influenza A and B viruses. The study reported that the compound not only inhibited viral replication but also demonstrated a favorable safety profile in cellular assays . The results indicated that modifications to the triazolo-pyrimidine structure could enhance antiviral efficacy while maintaining low toxicity.

Antimalarial Activity

Another study explored the antimalarial properties of triazolo-pyrimidine derivatives. The synthesized compounds were tested against Plasmodium falciparum, with promising results indicating that structural modifications could lead to improved potency and selectivity for malaria treatment .

Q & A

Q. What are the common synthetic routes for 3-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyridine?

The compound is typically synthesized via cyclocondensation or coupling reactions. A key method involves reacting triazolopyrimidin-7-amine derivatives with electrophilic reagents like 2-(4-methoxyphenyl)acetic acid using EDCI/HOBt coupling agents in solvents such as DMF or THF under nitrogen . Alternative protocols use molten-state TMDP (trimethylenedipiperidine), though this reagent poses toxicity and procurement challenges . Yield optimization often requires controlled temperature (0°C) and inert atmospheres .

Q. What spectroscopic techniques confirm the structure of triazolopyrimidine derivatives?

Characterization relies on ¹H/¹³C NMR to identify aromatic protons and substituents, IR spectroscopy to detect functional groups (e.g., carbonyls), and mass spectrometry for molecular weight validation. For example, NMR can distinguish between isomers arising from cyclization reactions, as seen in fused triazolopyrimidine systems .

Q. What biological activities are associated with the triazolopyrimidine scaffold?

Triazolopyrimidines exhibit antimicrobial , antitumor , and enzyme inhibitory activities. The phenyl and pyridine substituents enhance interactions with biological targets like kinases or DNA topoisomerases, while the triazole ring contributes to metabolic stability .

Q. How do substituents influence the solubility of triazolopyrimidine derivatives?

Hydrophilic groups (e.g., hydroxyl or hydrazinyl) at the 7-position improve aqueous solubility, as seen in 7-hydrazinyl derivatives . Conversely, lipophilic substituents like phenyl or trifluoromethyl groups enhance membrane permeability but may reduce bioavailability .

Advanced Research Questions

Q. How can synthetic protocols address reagent toxicity and low yields in triazolopyrimidine synthesis?

Replacing toxic reagents like TMDP with safer alternatives (e.g., EDCI/HOBt) reduces hazards . Optimizing solvent systems (e.g., ethanol/water mixtures) improves reaction efficiency, while flow chemistry minimizes waste and enhances scalability . Conflicting yield data between methods can be resolved by adjusting stoichiometry or catalyst loading .

Q. What computational strategies predict the binding affinity of triazolopyrimidines to biological targets?

Docking studies (e.g., AutoDock Vina) model interactions with enzyme active sites, while QSAR models correlate substituent electronic properties (e.g., Hammett constants) with activity. For instance, trifluoromethyl groups enhance binding via hydrophobic interactions, as demonstrated in kinase inhibitors .

Q. How do reaction conditions affect regioselectivity in triazolopyrimidine functionalization?

Regioselectivity in coupling reactions (e.g., amide formation at the 7-position) depends on temperature, solvent polarity, and catalyst choice. EDCI/HOBt promotes selective amidation over competing side reactions, as observed in acetamide derivatives . Contradictory regiochemical outcomes may arise from steric effects or electronic modulation by substituents .

Q. What strategies improve the metabolic stability of triazolopyrimidine-based inhibitors?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) or rigidifying the scaffold (e.g., fused pyridine rings) reduces oxidative metabolism. For example, N-methylation of the piperazine moiety in related compounds prolongs half-life by blocking cytochrome P450 oxidation .

Methodological Guidance

  • Contradiction Analysis : When conflicting data arise (e.g., variable yields), validate protocols via controlled replicates and spectroscopic confirmation of intermediates .
  • Experimental Design : Prioritize DoE (Design of Experiments) to optimize solvent, catalyst, and temperature parameters systematically .
  • Data Interpretation : Cross-reference NMR/IR data with computational predictions (e.g., ChemDraw simulations) to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.